molecular formula C22H22ClN5O2S B2578253 1-(4-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea CAS No. 941916-65-0

1-(4-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea

Cat. No. B2578253
CAS RN: 941916-65-0
M. Wt: 455.96
InChI Key: BOXDJGZJLMLKPX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Novel urea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea, have been synthesized and analyzed for their structural properties. These compounds have shown promising antitumor activities, highlighting the potential therapeutic applications of such molecules. The synthesis involves reactions with various reagents to form urea derivatives, confirmed by techniques like elemental analysis, NMR, and X-ray diffraction analysis, suggesting a broad scope for the development of new pharmaceuticals (Ling et al., 2008).

Biological Activities and Potential Applications

The exploration of urea derivatives extends to their biological activities, with several studies revealing their potential as anticancer agents. This includes the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrate significant antiproliferative effects against various cancer cell lines. Such findings underscore the importance of these compounds in medicinal chemistry and their potential application in cancer therapy (Feng et al., 2020).

Antimicrobial and Antifungal Properties

Urea derivatives also exhibit antimicrobial and antifungal properties, offering potential applications in treating infections. For instance, novel thiadiazoles and thiazoles incorporating pyrazole moieties have been synthesized, displaying promising antimicrobial activity against various bacterial and fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Gomha et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(20(29)28-13-11-27(12-14-28)18-5-3-2-4-6-18)31-22(24-15)26-21(30)25-17-9-7-16(23)8-10-17/h2-10H,11-14H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDJGZJLMLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea

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